Enhanced Lipophilicity Drives Differential Pharmacokinetic Distribution Compared to 5-Chloro and Unsubstituted Analogs
The 5-bromo substituent significantly increases lipophilicity relative to 5-chloro or unsubstituted thiophene-2-sulfonamide analogs, impacting membrane permeability, tissue distribution, and metabolic clearance. The title compound (CAS 1428355-17-2) has a computed logP of approximately 2.8, compared to ~2.3 for the 5-chloro analog and ~1.9 for the unsubstituted N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide . This difference in lipophilicity is a critical selection criterion for medicinal chemists optimizing CNS penetration or hepatic metabolism.
| Evidence Dimension | LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Computed logP ≈ 2.8 |
| Comparator Or Baseline | 5-Chloro-N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide (logP ≈ 2.3); N-[2-(furan-3-yl)ethyl]thiophene-2-sulfonamide (logP ≈ 1.9) |
| Quantified Difference | Δ logP ≈ +0.5 (vs. 5-chloro); Δ logP ≈ +0.9 (vs. unsubstituted) |
| Conditions | In silico prediction using consensus logP models (ALOGPS, XLogP3) based on molecular structure |
Why This Matters
A logP difference of ≥0.5 units can translate to a 3- to 5-fold change in membrane permeability coefficient, directly influencing oral absorption, CNS exposure, and hepatocyte uptake, making the bromo analog the preferred choice when higher lipophilicity is desired.
